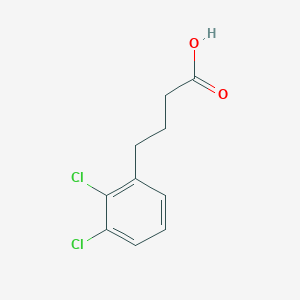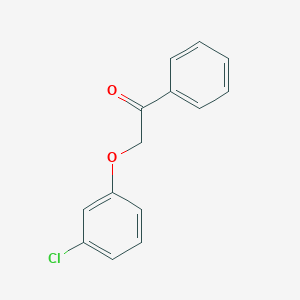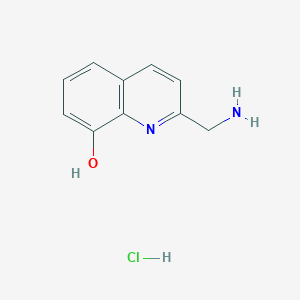
2-(Aminomethyl)quinolin-8-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)quinolin-8-olhydrochloride is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound is characterized by the presence of an aminomethyl group at the 2-position and a hydroxyl group at the 8-position on the quinoline ring, with the hydrochloride salt form enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)quinolin-8-olhydrochloride typically involves the Mannich reaction, a well-known method for introducing aminomethyl groups into aromatic compounds. The reaction involves the condensation of 8-hydroxyquinoline with formaldehyde and a primary or secondary amine under mild conditions . The reaction is usually carried out in an aprotic solvent such as acetone under reflux conditions to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the Mannich reaction can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts such as tetrabutylammonium iodide can further enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)quinolin-8-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
2-(Aminomethyl)quinolin-8-olhydrochloride has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Acts as a chelating agent for metal ions, making it useful in studying metalloproteins and metalloenzymes.
Medicine: Investigated for its potential as an anticancer agent, antimicrobial agent, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)quinolin-8-olhydrochloride involves its ability to chelate metal ions, thereby inhibiting the activity of metalloenzymes. This chelation disrupts the normal function of these enzymes, leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, which are essential for DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its antimicrobial and antifungal properties.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial activity.
7-Iodo-8-hydroxyquinoline: Known for its potent anticancer activity.
Uniqueness
2-(Aminomethyl)quinolin-8-olhydrochloride is unique due to the presence of the aminomethyl group, which enhances its solubility and reactivity compared to other 8-hydroxyquinoline derivatives. This modification also imparts additional biological activities, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C10H11ClN2O |
|---|---|
Poids moléculaire |
210.66 g/mol |
Nom IUPAC |
2-(aminomethyl)quinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8;/h1-5,13H,6,11H2;1H |
Clé InChI |
AAYJIQLOFBWVDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)N=C(C=C2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


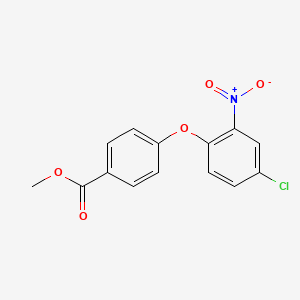


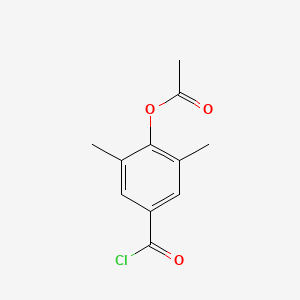


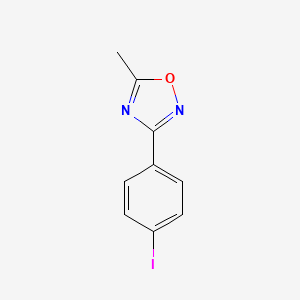
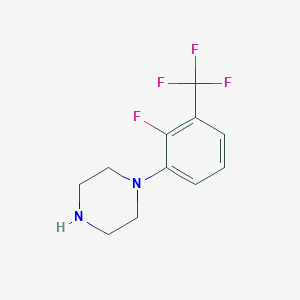
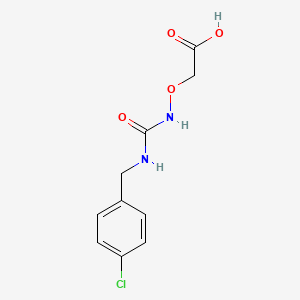
![1-[2-(4-Ethynyl-phenoxy)-ethyl]-pyrrolidine](/img/structure/B8454037.png)
